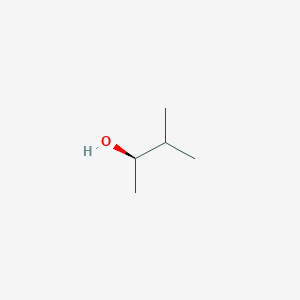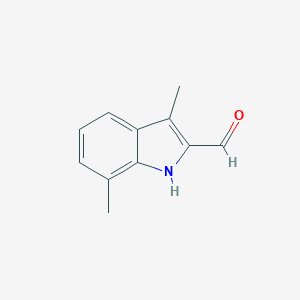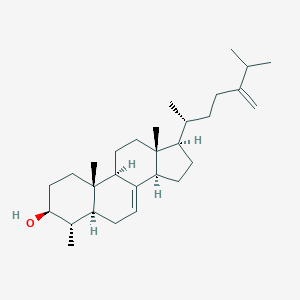
1,8-Octaneditiol
Descripción general
Descripción
1,8-Octanedithiol: is an organic compound with the molecular formula C8H18S2 . It is a type of alkanedithiol, characterized by having two thiol groups (-SH) at each end of an eight-carbon chain. This compound is known for its ability to form self-assembled monolayers on various metal surfaces, making it valuable in surface modification and electronic applications .
Aplicaciones Científicas De Investigación
1,8-Octanedithiol has a wide range of applications in scientific research:
Chemistry: It is used to form self-assembled monolayers on metal surfaces, enhancing the properties of electrodes and sensors.
Biology: It is employed in the study of thiol-disulfide exchange reactions, which are crucial in protein folding and function.
Medicine: Research into its potential use in drug delivery systems and as a stabilizing agent for therapeutic compounds is ongoing.
Industry: It is used in the production of advanced materials, such as conductive polymers and nanocomposites
Mecanismo De Acción
Target of Action
1,8-Octanedithiol (OCT) is an alkanedithiol that primarily targets a variety of metal surfaces . It forms a self-assembled monolayer (SAM) on these surfaces . The primary role of these targets is to facilitate the attachment of OCT with the surface atoms of the substrates .
Mode of Action
OCT contains linearly arranged carbon-carbon bonds (C−C) and two sulfur atoms at the end . These sulfur atoms interact with the surface atoms of the substrates, facilitating the attachment . In the presence of a Pt(IV) complex, OCT undergoes oxidation, resulting in the formation of ten- and six-membered ring compounds containing an intramolecular disulfide bond .
Biochemical Pathways
It’s known that oct can enhance the phase separation of p3ht and pcbm, increase the solubility of pcbm in p3ht, and reduce the size of amorphous p3ht domains . These changes can improve the electron transport medium for a wide range of electronic applications .
Pharmacokinetics
It’s known that oct is a volatile sulfur-containing compound , which suggests that it may have significant absorption and distribution properties
Result of Action
The action of OCT results in the formation of a self-assembled monolayer (SAM) on a variety of metal surfaces . This SAM can improve the wettability of the substrate surface and the adhesion of the printed Copper nanoparticle structures on the substrate . Additionally, OCT can enhance the phase separation of P3HT and PCBM, increase the solubility of PCBM in P3HT, and reduce the size of amorphous P3HT domains .
Action Environment
The action, efficacy, and stability of OCT can be influenced by environmental factors. For instance, the use of different solvent additives can affect the interaction between OCT and polymer molecules . Additionally, the deposition of a self-assembled monolayer (such as OCT) as an intermediate layer can improve the wettability of the substrate surface and the adhesion of the printed Copper nanoparticle structures on the substrate .
Análisis Bioquímico
Biochemical Properties
1,8-Octanedithiol has been found to form a self-assembled monolayer (SAM) on a variety of metal surfaces . This property allows it to interact with various enzymes, proteins, and other biomolecules, facilitating the attachment with the surface atoms of the substrates
Molecular Mechanism
The molecular mechanism of 1,8-Octanedithiol primarily involves the formation of SAMs on metal surfaces . The sulfur atoms at the ends of the molecule facilitate the attachment with the surface atoms of the substrates . This process is driven by the chemisorption of the two sulfur atoms in a hollow site of the surface .
Temporal Effects in Laboratory Settings
In laboratory settings, 1,8-Octanedithiol has been observed to exhibit preferential adsorption directions and a relaxation mechanism driven by the chemisorption of the two sulfur atoms
Subcellular Localization
Given its biochemical properties, it may be localized to areas where it can interact with metal surfaces or metal-containing biomolecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,8-Octanedithiol can be synthesized through several methods. One common approach involves the reaction of 1,8-dibromooctane with thiourea, followed by hydrolysis to yield the dithiol. The reaction typically proceeds as follows:
Reaction of 1,8-dibromooctane with thiourea: This step forms an intermediate isothiouronium salt.
Hydrolysis of the isothiouronium salt: This step yields 1,8-octanedithiol.
Industrial Production Methods: Industrial production of 1,8-octanedithiol often involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as distillation and recrystallization .
Análisis De Reacciones Químicas
Types of Reactions: 1,8-Octanedithiol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides. For example, oxidation with hydrogen peroxide or iodine results in the formation of 1,8-octanediyl disulfide.
Substitution: The thiol groups can participate in nucleophilic substitution reactions, where they replace other leaving groups in organic molecules.
Addition: The thiol groups can add to alkenes and alkynes, forming thioethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, iodine, and bromine.
Substitution: Reagents such as alkyl halides and tosylates are often used.
Addition: Catalysts like triethylamine and conditions such as room temperature are typically employed.
Major Products:
Oxidation: 1,8-Octanediyl disulfide.
Substitution: Various substituted thioethers.
Addition: Thioether derivatives.
Comparación Con Compuestos Similares
1,6-Hexanedithiol: Similar structure but with a six-carbon chain.
1,10-Decanedithiol: Similar structure but with a ten-carbon chain.
1,4-Butanedithiol: Similar structure but with a four-carbon chain.
Uniqueness of 1,8-Octanedithiol: 1,8-Octanedithiol is unique due to its optimal chain length, which provides a balance between flexibility and stability when forming self-assembled monolayers. This makes it particularly effective in applications requiring precise surface modifications .
Propiedades
IUPAC Name |
octane-1,8-dithiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18S2/c9-7-5-3-1-2-4-6-8-10/h9-10H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGTWZHXOSWQKCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCS)CCCS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8047474 | |
| Record name | 1,8-Octanedithiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8047474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid with odor of "stench"; [MSDSonline], Liquid | |
| Record name | 1,8-Octanedithiol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7936 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 1,8-Octanedithiol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040348 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
142.00 °C. @ 30.00 mm Hg | |
| Record name | 1,8-Octanedithiol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040348 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
insoluble in water; miscible in oil | |
| Record name | 1,8-Octanedithiol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/494/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.962 (d20/4) | |
| Record name | 1,8-Octanedithiol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/494/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
1191-62-4 | |
| Record name | 1,8-Octanedithiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1191-62-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,8-Octanedithiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001191624 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,8-Octanedithiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8047474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octane-1,8-dithiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.399 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,8-OCTANEDITHIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KH3W3161HS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1,8-Octanedithiol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040348 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
0.9 °C | |
| Record name | 1,8-Octanedithiol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040348 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1,8-Octanedithiol interact with gold surfaces?
A1: 1,8-Octanedithiol forms strong sulfur-gold bonds, leading to the formation of self-assembled monolayers (SAMs) on gold surfaces. [, , , , , , , ] These SAMs exhibit distinct electrochemical properties and can act as effective barriers against oxygen penetration. [, ]
Q2: Can 1,8-Octanedithiol form multilayers on gold surfaces?
A2: Yes, research indicates the possibility of assembling multiple covalently linked 1,8-Octanedithiol layers on gold. [] This assembly occurs through the formation of sulfur-sulfur bonds between adjacent layers, creating stable multilayered structures. []
Q3: How does 1,8-Octanedithiol influence the performance of organic solar cells?
A3: 1,8-Octanedithiol is often used as a processing additive in organic solar cells. Studies show that it can enhance photovoltaic performance by influencing the morphology of the active layer, leading to improved charge transport and reduced recombination losses. [, , , , , , , ]
Q4: Can 1,8-Octanedithiol be used in single-molecule electronics?
A4: Yes, 1,8-Octanedithiol has been successfully employed as a molecular bridge in single-molecule electrical transport measurements. [] Its ability to form strong bonds with metal electrodes and its well-defined molecular structure make it suitable for such applications. []
Q5: Does the solvent environment affect the formation of 1,8-Octanedithiol SAMs on surfaces?
A5: Yes, the choice of solvent significantly influences the quality and properties of 1,8-Octanedithiol SAMs. Studies have shown that using polar solvents like NaOH solutions can lead to the formation of denser and more compact monolayers compared to apolar solvents like n-hexane. []
Q6: What is the molecular formula and weight of 1,8-Octanedithiol?
A6: The molecular formula of 1,8-Octanedithiol is C8H18S2. It has a molecular weight of 178.36 g/mol.
Q7: What are the characteristic spectroscopic features of 1,8-Octanedithiol?
A7: 1,8-Octanedithiol can be characterized using techniques like FTIR and XPS. FTIR spectroscopy can identify the characteristic S-H and C-S stretching vibrations, while XPS can be used to determine the oxidation state of sulfur atoms in the molecule and its binding to metal surfaces. [, , , , ]
Q8: Is 1,8-Octanedithiol compatible with other materials commonly used in electronics?
A8: While 1,8-Octanedithiol demonstrates strong affinity for gold, its compatibility with other materials depends on the specific application. Studies have investigated its use with GaAs [, , ], copper [, , ], and in conjunction with nanoparticles [, , , , , ]. Careful consideration of material interactions is crucial for successful integration.
Q9: How stable are 1,8-Octanedithiol SAMs under ambient conditions?
A9: 1,8-Octanedithiol SAMs on gold exhibit notable stability under ambient conditions. Studies demonstrate their resistance to degradation when exposed to air, water, and various organic solvents. [, ]
Q10: Does 1,8-Octanedithiol exhibit any catalytic activity?
A10: While not traditionally considered a catalyst, 1,8-Octanedithiol's role in facilitating reactions, particularly in the context of surface chemistry and nanoparticle synthesis, has been investigated. Its ability to form sulfur-metal bonds can influence reaction pathways and product formation.
Q11: Have computational methods been used to study 1,8-Octanedithiol?
A12: Yes, computational chemistry techniques like Density Functional Theory (DFT) calculations and molecular dynamics simulations have been employed to study 1,8-Octanedithiol. [, , ] These studies provide insights into molecular conformation, adsorption behavior on surfaces, and interactions with other molecules. [, , ]
Q12: What insights have computational studies provided into the behavior of 1,8-Octanedithiol?
A13: Computational studies have revealed the energetically favorable conformations of 1,8-Octanedithiol on different metal surfaces. [] These studies have also provided insights into the mechanism of copper oxide reduction by 1,8-Octanedithiol. [] Furthermore, simulations have been used to understand the self-assembly process of fullerenes in the presence of 1,8-Octanedithiol. []
Q13: How does the length of the alkane chain in dithiols affect their self-assembly behavior?
A14: Research shows that the length of the alkane chain in dithiols significantly influences the structure of the resulting SAMs. [, ] Longer chains tend to form more ordered and densely packed monolayers compared to shorter chains. [, ] This difference in packing density can affect the properties of the SAM, such as its wettability and electrical conductivity.
Q14: How does the presence of oxygen affect the stability of 1,8-Octanedithiol?
A16: 1,8-Octanedithiol is susceptible to oxidation in the presence of oxygen, potentially leading to the formation of disulfides or other oxidized sulfur species. [, ] This oxidation can be influenced by factors like temperature, solvent environment, and the presence of catalysts.
Q15: Are there any strategies to improve the stability of 1,8-Octanedithiol formulations?
A15: Storing 1,8-Octanedithiol under inert atmosphere, using degassed solvents, and adding antioxidants to the formulation can minimize oxidation and enhance its stability.
Q16: What analytical techniques are commonly used to characterize 1,8-Octanedithiol SAMs?
A16: Several analytical methods are employed to characterize 1,8-Octanedithiol SAMs, including:
- Electrochemical techniques: Cyclic voltammetry (CV), electrochemical impedance spectroscopy (EIS), and chronocoulometry are used to probe the electron transfer properties and defects within the SAM. [, , ]
- Surface analysis techniques: X-ray photoelectron spectroscopy (XPS) analyzes elemental composition and chemical states of surface-bound species, while atomic force microscopy (AFM) provides high-resolution images of surface morphology. [, , , , , ]
- Spectroscopic methods: Fourier-transform infrared spectroscopy (FTIR) identifies characteristic molecular vibrations within the SAM, confirming its presence and structure. [, ]
Q17: How can researchers quantify the amount of 1,8-Octanedithiol present in a sample?
A17: Quantitative analysis of 1,8-Octanedithiol can be performed using techniques such as:
- Gas chromatography (GC): Coupled with a suitable detector, like a mass spectrometer (GC-MS), GC can separate and quantify 1,8-Octanedithiol based on its retention time and mass-to-charge ratio. []
- Electrochemical methods: The amount of 1,8-Octanedithiol adsorbed on a surface can be estimated from the charge associated with the reductive desorption peak in a CV experiment. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



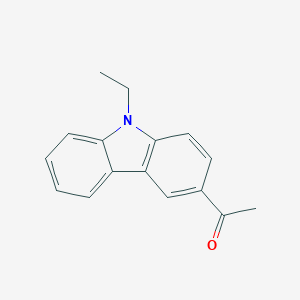

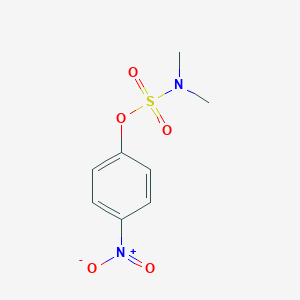
![(1R,2R,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B75248.png)

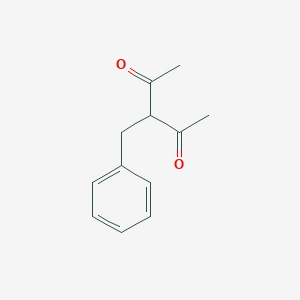
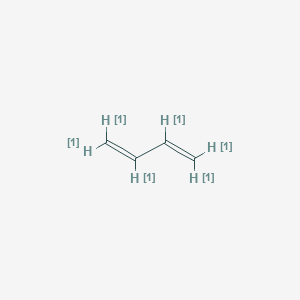
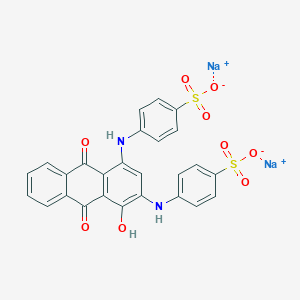
![4,9,12,12-Tetramethyl-5-oxatricyclo[8.2.0.04,6]dodecane](/img/structure/B75259.png)

